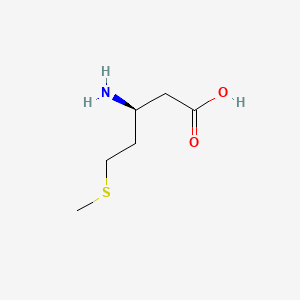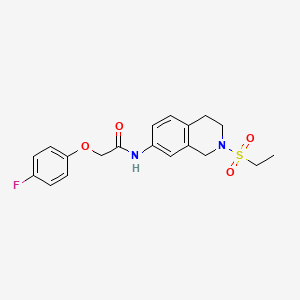
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a complex organic molecule known for its diverse biological and chemical properties. With functional groups that allow for various chemical interactions, it is a compound of interest in the fields of medicinal chemistry, pharmacology, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions:
Preparation of Intermediate Compounds: : Starting materials such as 1,2,3,4-tetrahydroisoquinoline and 4-fluorophenol are treated with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.
Coupling Reactions: : The intermediates are then coupled using acylation techniques, involving reagents like acetyl chloride or acetic anhydride.
Final Assembly: : The final assembly of the compound may involve additional steps such as nucleophilic substitution or condensation reactions, optimized through specific catalysts and solvents to achieve high yield and purity.
Industrial Production Methods
In an industrial context, the production scale-up might utilize continuous flow reactors to enhance reaction efficiency and product consistency. Optimized conditions such as controlled temperature, pressure, and solvent management are crucial in achieving high-quality yield in bulk production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: : Employing oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Both electrophilic and nucleophilic substitution reactions, facilitated by appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2 under acidic or basic conditions.
Reduction: : LiAlH4 in anhydrous ether, NaBH4 in methanol or water.
Substitution: : Halogens like bromine or chlorine for electrophilic substitution; alkoxides or amines for nucleophilic substitution.
Major Products Formed
The reactions can yield various derivatives depending on the reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can yield alcohol or amine derivatives.
Applications De Recherche Scientifique
The compound is utilized in:
Chemistry: : As a reagent and intermediate in organic synthesis.
Biology: : Studied for its potential enzyme inhibition and receptor binding capabilities.
Medicine: : Investigated for its therapeutic potential in neurological disorders, given its structural similarity to bioactive molecules.
Industry: : Used in developing novel materials with specific functional properties.
Mécanisme D'action
Molecular Targets and Pathways Involved
The compound interacts primarily with enzyme active sites and receptor binding domains:
Enzyme Inhibition: : It may inhibit enzymes by binding to their active sites, disrupting normal substrate processing.
Receptor Binding: : The compound's affinity for certain receptors in the brain or other tissues can modulate biological pathways, influencing cellular responses and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide
N-(2-(isopropylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-bromophenoxy)acetamide
Uniqueness
The ethylsulfonyl group and the fluorophenoxy moiety confer unique physicochemical properties that may enhance biological activity, selectivity, and binding affinity compared to its analogs. This distinction can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-27(24,25)22-10-9-14-3-6-17(11-15(14)12-22)21-19(23)13-26-18-7-4-16(20)5-8-18/h3-8,11H,2,9-10,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBKJFQVIMHZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2430251.png)
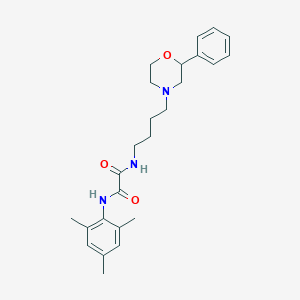
![1,3-Dimethyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2430256.png)
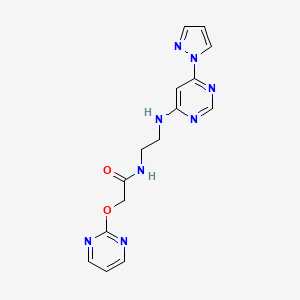
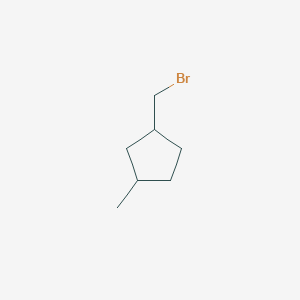
![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)

![ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2430266.png)
![N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2430267.png)



